molecular formula C26H28N6O2 B11317510 4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether

4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether

Cat. No.: B11317510
M. Wt: 456.5 g/mol
InChI Key: PUOXRGQRRRNGIQ-UHFFFAOYSA-N
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Description

4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether is a complex organic compound that features a unique combination of pyridine, pyrrolo, triazolo, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H28N6O2

Molecular Weight

456.5 g/mol

IUPAC Name

10-[2-(3,4-diethoxyphenyl)ethyl]-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C26H28N6O2/c1-5-33-21-8-7-19(15-22(21)34-6-2)11-14-31-18(4)17(3)23-25(31)28-16-32-26(23)29-24(30-32)20-9-12-27-13-10-20/h7-10,12-13,15-16H,5-6,11,14H2,1-4H3

InChI Key

PUOXRGQRRRNGIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=NC=C5)C)C)OCC

Origin of Product

United States

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